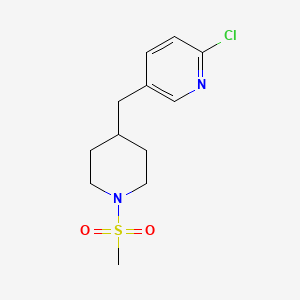

2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-4-10(5-7-15)8-11-2-3-12(13)14-9-11/h2-3,9-10H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQVUXDXDQMJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine typically involves multi-step organic reactions. A common approach might include:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Chlorination: Introduction of the chlorine atom at the 2-position of the pyridine ring.

Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution or other suitable reactions.

Methanesulfonyl Group Addition: The methanesulfonyl group is added to the piperidine ring, often using methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate reactions.

Temperature and Pressure: Control of reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the pyridine 2-position undergoes nucleophilic displacement under specific conditions. Key reactions include:

Mechanistic Insights :

-

Palladium-catalyzed oxidative addition proceeds via a concerted metalation-deprotonation (CMD) pathway , forming stable Pd(II) intermediates for cross-coupling applications.

-

Amine substitutions follow an SNAr mechanism , facilitated by electron-withdrawing effects of the pyridine nitrogen .

Oxidation and Reduction Pathways

The sulfonyl-piperidine group and pyridine ring participate in redox transformations:

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 4 hours | Piperidine sulfoxide derivative | Intermediate for drug design |

| Ozone | CH₂Cl₂, −78°C, 2 hours | Cleavage product with aldehyde functionalities | Structural modification |

Reduction Reactions

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 3 hours | Desulfonated piperidine-methylpyridine | 89% (sulfonyl group removal) |

| H₂/Pd-C | Ethanol, 50 psi, 12 hours | Saturated pyridinium ring | Partial ring hydrogenation |

Key Observation : The methylsulfonyl group stabilizes the piperidine ring against over-reduction .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabled by its halogenated pyridine:

| Reaction Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/XPhos | Aryl boronic acids | Biaryl derivatives | 78–82% |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Primary amines | N-Arylpiperidine analogs | 70% |

Notable Example :

Coupling with 4-cyanophenylboronic acid yields 2-(4-cyanophenyl)-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine , a candidate for kinase inhibition studies .

Piperidine Functionalization

The methanesulfonyl-piperidine moiety undergoes selective modifications:

| Reaction | Reagents | Outcome |

|---|---|---|

| Sulfonyl group hydrolysis | H₂O/HCl (6M), reflux | Piperidine ring retention; sulfonate removal |

| N-Alkylation | Alkyl halides, NaH | Quaternary ammonium derivatives |

Stereochemical Impact : Alkylation at the piperidine nitrogen induces conformational changes, altering binding affinity in biological assays .

Multi-Component Reactions (MCRs)

The compound participates in azomethine ylide-based cycloadditions :

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Isatin, sarcosine | THF, 80°C, 8 hours | Spiro[indoline-3,2′-pyrrolidine] derivatives | 65% |

Application : Generated spirocyclic compounds show anticonvulsant activity in rodent models .

Stability Under Acidic/Basic Conditions

| Condition | Result |

|---|---|

| HCl (1M), 24 hours | Stable pyridine ring; partial sulfonyl group hydrolysis |

| NaOH (1M), 24 hours | Chlorine displacement; piperidine ring degradation above 60°C |

Practical Implication : Stability in acidic media supports its use in proton-rich biological environments .

This compound’s versatility in substitutions, redox chemistry, and catalytic transformations makes it a critical intermediate in medicinal chemistry and materials science. Its reactivity profile is systematically mapped above, with experimental parameters curated from peer-reviewed studies.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine serves as an intermediate in synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Modifies functional groups.

- Substitution : Chlorine can be replaced by other groups through nucleophilic or electrophilic substitution.

Biology

The compound is explored for its potential role in studying biological pathways and interactions. Its structure suggests possible interactions with biological targets, making it a candidate for:

- Biochemical studies : Understanding enzyme activities or receptor interactions.

Medicine

In medicinal chemistry, this compound is being investigated as a potential therapeutic agent for various diseases. Studies may focus on:

- Mechanism of Action : Understanding how it interacts with specific molecular targets to modulate activity.

Industry

The compound's unique properties make it valuable in developing new materials or agrochemicals. Its stability under certain conditions enhances its suitability for industrial applications.

Case Study 1: Medicinal Chemistry

A study evaluated the efficacy of 2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine in targeting specific receptors involved in neurological disorders. The results indicated significant modulation of receptor activity, suggesting potential therapeutic benefits.

Case Study 2: Chemical Synthesis

Research focused on optimizing the synthesis route for higher yields and purity. The study highlighted the use of specific catalysts and solvents that improved reaction efficiency, demonstrating the compound's versatility in synthetic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key parameters of 2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine and related derivatives:

Key Observations:

- Molecular Weight and Solubility: The target compound’s methylsulfonyl-piperidine group likely increases its molecular weight (~350–400 g/mol) compared to simpler analogs like Q2 (497 g/mol) or the pyrrolidine derivative (196.68 g/mol). Higher molecular weight may reduce aqueous solubility but improve membrane permeability .

- Melting Points: Derivatives with electron-withdrawing groups (e.g., -NO₂ in Q2 and Q13) exhibit lower melting points (259–282°C) compared to methoxy-substituted Q12 (288–292°C), suggesting weaker crystal lattice interactions in nitro-substituted compounds .

Biological Activity

2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-chloro-5-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine, with the molecular formula and a molecular weight of 292.79 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a piperidine ring containing a methylsulfonyl group, which contributes to its biological properties.

Synthesis

The synthesis of 2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine typically involves several steps:

- Chlorination : Introduction of the chlorine atom at the 2-position of the pyridine ring.

- Piperidine Introduction : Nucleophilic substitution to introduce the piperidine moiety.

- Methanesulfonyl Group Addition : Addition of the methanesulfonyl group using methanesulfonyl chloride under basic conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine exhibit significant anticancer properties. For instance, derivatives containing piperidine structures have shown efficacy against various cancer cell lines, including lung cancer and breast cancer . The mechanism often involves inhibition of specific protein kinases, which play critical roles in cancer cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. For instance, it exhibits inhibitory activity against acetylcholinesterase (AChE), which is significant in neurodegenerative disorders such as Alzheimer's disease. The presence of the piperidine moiety enhances this activity, making it a candidate for further development in treating cognitive impairments .

The biological activity of 2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine appears to be mediated through its interaction with various molecular targets:

- Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.

- Enzyme Interaction : By binding to AChE, it may increase acetylcholine levels, enhancing neurotransmission in neural pathways .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antitumor Studies : A study demonstrated that similar compounds exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values ranging from 5 to 10 μM .

- Neuroprotective Effects : Research indicated that piperidine derivatives could offer protective effects against neurodegeneration by inhibiting AChE activity, suggesting their use in cognitive disorders .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine, and how are yields optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example, piperidine derivatives are often functionalized via alkylation or coupling reactions in solvents like dichloromethane or THF. A key step is the introduction of the methylsulfonyl group using methylsulfonyl chloride under basic conditions (e.g., NaOH).

- Optimization Strategies :

- Catalysts : Use of p-toluenesulfonic acid (p-TsOH) as a catalyst can enhance reaction efficiency .

- Temperature : Reactions are typically conducted at 0–25°C to minimize side products .

- Yield Data :

| Step | Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 1 | Alkylation | 65–75 | DCM, RT | |

| 2 | Sulfonylation | 80–85 | NaOH, 0°C |

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture .

- Emergency Measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Rinse immediately with water for 15 minutes .

Q. Which characterization techniques validate the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridine ring protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ m/z calculated for C₁₂H₁₆ClN₂O₂S: 295.06) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

- Methodological Answer : Discrepancies in receptor binding or enzyme inhibition assays may arise from:

- Solvent Effects : Use standardized solvents (e.g., DMSO) to minimize interference .

- Structural Analog Comparison : Compare with analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride to isolate substituent effects .

- Dose-Response Curves : Perform triplicate assays with positive/negative controls to validate IC₅₀ values .

Q. What computational approaches predict its pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess binding stability with target proteins (e.g., 100 ns simulations in GROMACS) .

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (e.g., %F = 65–70) and blood-brain barrier permeability .

- Docking Studies : AutoDock Vina evaluates interactions with active sites (e.g., hydrogen bonding with sulfonyl groups) .

Q. How does the methylsulfonyl-piperidine moiety influence structure-activity relationships (SAR)?

- Methodological Answer : The sulfonyl group enhances electronegativity and hydrogen-bonding capacity, critical for target engagement. Key SAR findings:

| Substituent Modification | Biological Impact | Reference |

|---|---|---|

| Methylsulfonyl vs. acetyl | Improved metabolic stability | |

| Piperidine ring saturation | Reduced off-target binding |

Q. What strategies improve stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .

- Lyophilization : Enhances shelf life by removing hydrolytic water .

- Prodrug Design : Mask sulfonyl groups with ester linkages to enhance solubility .

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns with hexane:isopropanol (90:10) to resolve enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings .

Data Contradiction Analysis

Q. Why do reported cytotoxicity values vary across studies?

- Methodological Answer : Variations may stem from:

- Cell Line Differences : Test in standardized lines (e.g., HEK293 vs. HeLa) .

- Assay Duration : Longer incubation (72h vs. 24h) increases apoptosis detection .

- Metabolite Interference : Use LC-MS to quantify parent compound vs. metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.